molecular formula C29H22 B12516151 9-(9,9-Dimethyl-9H-fluoren-2-YL)anthracene CAS No. 736158-96-6

9-(9,9-Dimethyl-9H-fluoren-2-YL)anthracene

Cat. No.: B12516151
CAS No.: 736158-96-6
M. Wt: 370.5 g/mol
InChI Key: WVQXUUSDWZLZHK-UHFFFAOYSA-N
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Description

9-(9,9-Dimethyl-9H-fluoren-2-YL)anthracene is an organic compound that belongs to the class of polycyclic aromatic hydrocarbons. This compound is characterized by the presence of a fluorenyl group attached to an anthracene core. The unique structural features of this compound make it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-(9,9-Dimethyl-9H-fluoren-2-YL)anthracene typically involves the coupling of 9,9-dimethylfluorene with anthracene derivatives. One common method is the Suzuki-Miyaura coupling reaction, which uses palladium catalysts and boronic acids. The reaction conditions often include the use of bases such as potassium carbonate and solvents like toluene or dimethylformamide .

Industrial Production Methods: Industrial production of this compound may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The scalability of the Suzuki-Miyaura coupling makes it suitable for industrial applications .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form quinones and other oxygenated derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the anthracene or fluorenyl rings.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In chemistry, 9-(9,9-Dimethyl-9H-fluoren-2-YL)anthracene is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the study of electronic properties and conjugation effects.

Biology: While not commonly used in biological studies, derivatives of this compound can be explored for their potential biological activities, such as fluorescence labeling and imaging.

Medicine: Research into the medicinal applications of this compound is limited, but its derivatives may have potential as therapeutic agents due to their aromatic nature and ability to interact with biological molecules.

Industry: In the industrial sector, this compound is used in the development of organic light-emitting diodes (OLEDs) and other electronic devices. Its ability to emit light upon excitation makes it valuable for display technologies .

Mechanism of Action

The mechanism of action of 9-(9,9-Dimethyl-9H-fluoren-2-YL)anthracene primarily involves its interaction with light and electronic properties. The compound can absorb light and undergo electronic transitions, making it useful in photophysical studies. The molecular targets and pathways involved are related to its ability to participate in electron transfer and energy transfer processes .

Comparison with Similar Compounds

  • 9,9-Dimethyl-9H-fluorene-2-yl-2-boronic acid
  • 2,6-Dibromo-9,10-bis(9,9-dimethyl-9H-fluoren-2-yl)anthracene
  • 9,9-Dimethylfluorene-2-boronic acid pinacol ester

Comparison: Compared to these similar compounds, 9-(9,9-Dimethyl-9H-fluoren-2-YL)anthracene stands out due to its unique combination of the fluorenyl and anthracene moieties. This combination enhances its electronic properties and makes it particularly suitable for applications in electronic devices and photophysical studies .

Properties

CAS No.

736158-96-6

Molecular Formula

C29H22

Molecular Weight

370.5 g/mol

IUPAC Name

9-(9,9-dimethylfluoren-2-yl)anthracene

InChI

InChI=1S/C29H22/c1-29(2)26-14-8-7-13-24(26)25-16-15-21(18-27(25)29)28-22-11-5-3-9-19(22)17-20-10-4-6-12-23(20)28/h3-18H,1-2H3

InChI Key

WVQXUUSDWZLZHK-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC=CC=C2C3=C1C=C(C=C3)C4=C5C=CC=CC5=CC6=CC=CC=C64)C

Origin of Product

United States

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